molecular formula C24H18F4N2O2 B2745848 1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 317822-38-1

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B2745848
CAS No.: 317822-38-1
M. Wt: 442.414
InChI Key: PPWKIAFFMWGZFR-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can have different chemical and biological properties.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoyl chloride
  • 3,5-Bis(trifluoromethyl)benzyl chloride
  • 4-Fluorobenzoyl chloride
  • 1-(4-(Trifluoromethyl)benzyl)piperazine

Uniqueness

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to the combination of its quinoxalinone core with fluorobenzyl and trifluoromethylbenzoyl groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-9-11-19(25)12-10-16)20-7-2-3-8-21(20)30(15)23(32)17-5-4-6-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKIAFFMWGZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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